3-(4-Bromophenyl)bicyclo[1.1.1]pentan-1-amine
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Overview
Description
3-(4-Bromophenyl)bicyclo[1.1.1]pentan-1-amine: is a chemical compound characterized by a bicyclo[111]pentane core structure with a 4-bromophenyl group attached to one of the bridgehead carbons and an amine group attached to another bridgehead carbon
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(4-Bromophenyl)bicyclo[1.1.1]pentan-1-amine typically involves the following steps:
Formation of the Bicyclo[1.1.1]pentane Core: This can be achieved through carbene insertion into the central bond of bicyclo[1.1.0]butanes or nucleophilic/radical addition across the central bond of [1.1.1]propellanes.
Introduction of the 4-Bromophenyl Group: The 4-bromophenyl group can be introduced via a substitution reaction using appropriate brominated precursors and coupling reagents.
Industrial Production Methods: Industrial production methods for this compound would likely involve optimization of the above synthetic routes to achieve higher yields and purity. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions .
Chemical Reactions Analysis
Types of Reactions:
Reduction: Reduction reactions can be used to modify the bromophenyl group or reduce any oxidized forms of the compound.
Substitution: The bromine atom in the 4-bromophenyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used for substitution reactions.
Major Products:
Oxidation Products: Imines, oxides.
Reduction Products: Reduced bromophenyl derivatives.
Substitution Products: Various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry:
Molecular Rods and Rotors: The bicyclo[1.1.1]pentane core can be used as a rigid scaffold in the design of molecular rods and rotors.
Bioisosteres: The compound can serve as a bioisostere for internal alkynes, tert-butyl groups, and mono-substituted/1,4-disubstituted arenes.
Biology and Medicine:
Industry:
Mechanism of Action
The mechanism of action of 3-(4-Bromophenyl)bicyclo[1.1.1]pentan-1-amine involves its interaction with specific molecular targets and pathways. The bicyclo[1.1.1]pentane core provides a rigid and three-dimensional structure that can interact with various biological targets, potentially modulating their activity. The bromophenyl group can participate in halogen bonding and other non-covalent interactions, while the amine group can form hydrogen bonds and ionic interactions .
Comparison with Similar Compounds
- 3-(4-Chlorophenyl)bicyclo[1.1.1]pentan-1-amine
- 3-(4-Fluorophenyl)bicyclo[1.1.1]pentan-1-amine
- 3-(4-Methylphenyl)bicyclo[1.1.1]pentan-1-amine
Comparison:
- Uniqueness: The presence of the bromine atom in 3-(4-Bromophenyl)bicyclo[1.1.1]pentan-1-amine provides unique reactivity and interaction profiles compared to its chloro, fluoro, and methyl analogs .
- Reactivity: The bromine atom is more reactive in nucleophilic substitution reactions compared to chlorine and fluorine, making it a versatile intermediate for further functionalization .
- Applications: While all these compounds can serve as bioisosteres and molecular scaffolds, the specific properties of the bromine atom can enhance certain applications, such as halogen bonding in medicinal chemistry .
Properties
IUPAC Name |
3-(4-bromophenyl)bicyclo[1.1.1]pentan-1-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12BrN/c12-9-3-1-8(2-4-9)10-5-11(13,6-10)7-10/h1-4H,5-7,13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MFYBFADJZGGJQP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2(CC1(C2)N)C3=CC=C(C=C3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12BrN |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.12 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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